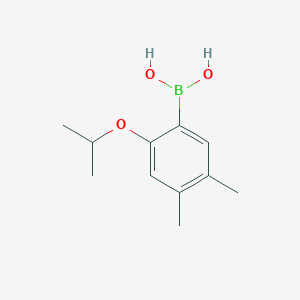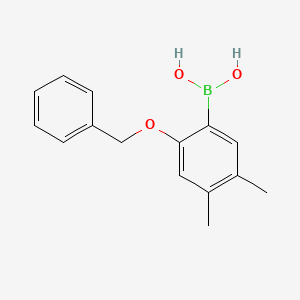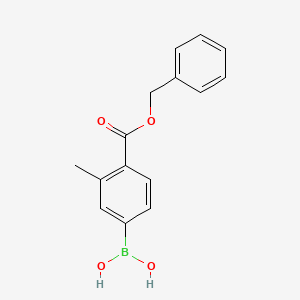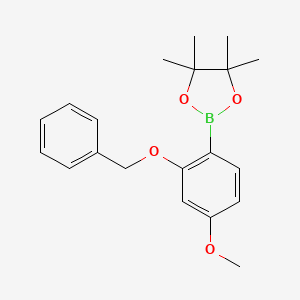
2,3-Difluoro-6-isopropoxyphenylboronic acid
Overview
Description
2,3-Difluoro-6-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and an isopropoxy group at the 6 position.
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoro-6-isopropoxyphenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound donates the organyl group (the “R” group, or rest of the molecule) to the palladium (II) complex . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making this compound a valuable reagent in organic chemistry .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions, which contribute to the compound’s efficacy . The compound is also generally environmentally benign, which enhances its stability .
Preparation Methods
The synthesis of 2,3-Difluoro-6-isopropoxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is catalyzed by a palladium complex and proceeds under mild conditions. The general reaction scheme is as follows:
Miyaura Borylation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Difluoro-6-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
-
Suzuki-Miyaura Coupling
Reaction Type: Cross-coupling
Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., K2CO3)
Conditions: Mild, typically in aqueous or organic solvents
Products: Biaryl or substituted alkenes
-
Oxidation
Reaction Type: Oxidation
Reagents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Conditions: Aqueous or organic solvents
Products: Corresponding phenol derivatives
-
Substitution
Reaction Type: Electrophilic substitution
Reagents: Various electrophiles (e.g., halogens, nitro groups)
Conditions: Acidic or basic conditions
Products: Substituted phenylboronic acids
Scientific Research Applications
2,3-Difluoro-6-isopropoxyphenylboronic acid has several applications in scientific research:
-
Organic Synthesis
- Used as a building block in the synthesis of complex organic molecules.
- Key reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
-
Medicinal Chemistry
- Potential use in the development of pharmaceuticals due to its ability to form stable complexes with biological molecules.
- Investigated for its role in enzyme inhibition and as a precursor for drug candidates.
-
Material Science
- Utilized in the synthesis of advanced materials with specific electronic and optical properties.
- Employed in the development of sensors and diagnostic tools .
Comparison with Similar Compounds
2,3-Difluoro-6-isopropoxyphenylboronic acid can be compared with other similar compounds, such as:
-
2,6-Difluoro-3-isopropoxyphenylboronic acid
- Similar structure but with different fluorine substitution pattern.
- Used in similar applications but may exhibit different reactivity and selectivity.
-
2-Fluoro-6-isopropoxyphenylboronic acid
- Contains only one fluorine atom.
- May have different electronic properties and reactivity compared to the difluoro derivative.
-
3-Formylphenylboronic acid
- Contains a formyl group instead of fluorine and isopropoxy groups.
- Used in different types of organic synthesis and medicinal chemistry applications .
Properties
IUPAC Name |
(2,3-difluoro-6-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMPKVJAQZVPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236581 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-47-3 | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,3-difluoro-6-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



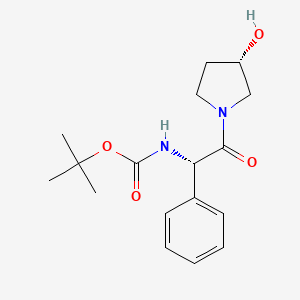
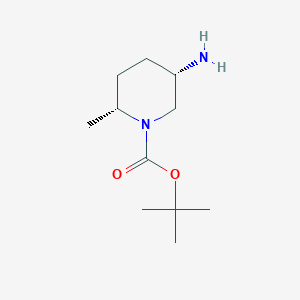
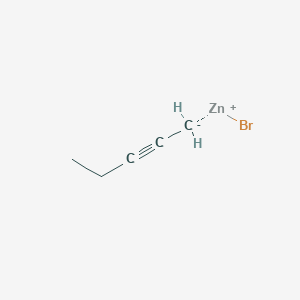
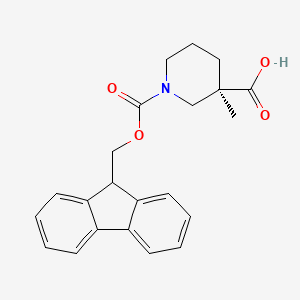
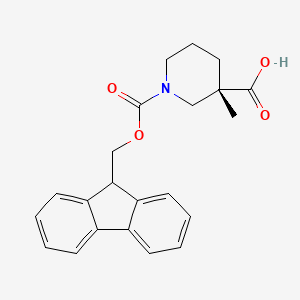
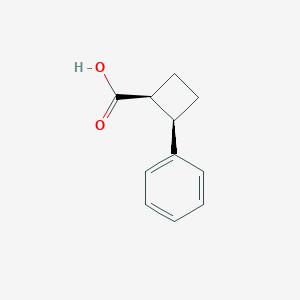
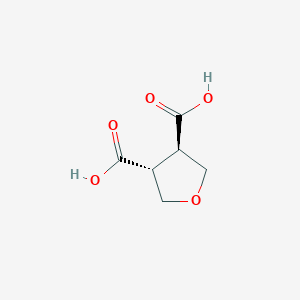
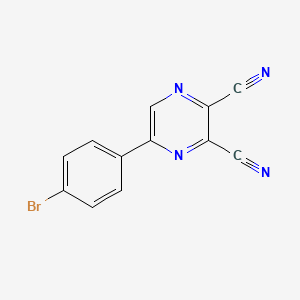
![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
